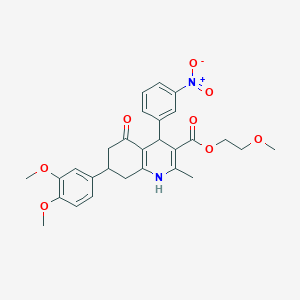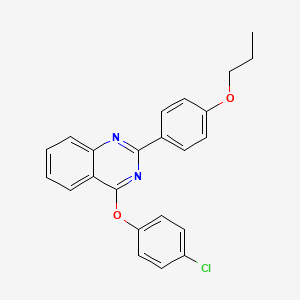
2-Methoxyethyl 7-(3,4-dimethoxyphenyl)-2-methyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxyethyl 7-(3,4-dimethoxyphenyl)-2-methyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of hexahydroquinolines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyethyl 7-(3,4-dimethoxyphenyl)-2-methyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. Commonly, the synthesis starts with the preparation of the hexahydroquinoline core, followed by the introduction of various substituents through reactions such as nitration, methylation, and esterification. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methoxyethyl 7-(3,4-dimethoxyphenyl)-2-methyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Replacement of substituents on the aromatic ring or the ester group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation might produce a quinoline derivative with altered electronic properties.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and leading to biological effects. The pathways involved could include inhibition of enzyme activity, alteration of signal transduction pathways, or induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methoxyethyl 7-(3,4-dimethoxyphenyl)-2-methyl-4-(3-aminophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- 2-Methoxyethyl 7-(3,4-dimethoxyphenyl)-2-methyl-4-(3-chlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Uniqueness
Compared to similar compounds, 2-Methoxyethyl 7-(3,4-dimethoxyphenyl)-2-methyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate may exhibit unique properties due to the presence of the nitro group, which can influence its electronic structure and reactivity
Eigenschaften
Molekularformel |
C28H30N2O8 |
|---|---|
Molekulargewicht |
522.5 g/mol |
IUPAC-Name |
2-methoxyethyl 7-(3,4-dimethoxyphenyl)-2-methyl-4-(3-nitrophenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C28H30N2O8/c1-16-25(28(32)38-11-10-35-2)26(18-6-5-7-20(12-18)30(33)34)27-21(29-16)13-19(14-22(27)31)17-8-9-23(36-3)24(15-17)37-4/h5-9,12,15,19,26,29H,10-11,13-14H2,1-4H3 |
InChI-Schlüssel |
WHEWDLNEIVFMHR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OCCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-[(E)-(3,4-dimethoxyphenyl)methylidene]methanamine](/img/structure/B11633341.png)
![3-chloro-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B11633352.png)
![ethyl 2-[(2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoate](/img/structure/B11633354.png)
![(5Z)-5-({1-[4-(2,4-dinitrophenoxy)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylidene)-2-thioxoimidazolidin-4-one](/img/structure/B11633360.png)

![1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-methylphenyl)-4-[(2-methyl-4-propoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11633376.png)
![5-(3,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-4-(4-ethoxy-2-methylbenzoyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11633387.png)
![4-[(2E)-2-(6-amino-2-hydroxy-4-oxopyrimidin-5(4H)-ylidene)hydrazinyl]benzoic acid](/img/structure/B11633391.png)
![2-[(1,3-benzodioxol-5-ylmethyl)amino]-3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11633393.png)
![1,4-Bis[(4-chloro-1-naphthyl)sulfonyl]-1,4-diazepane](/img/structure/B11633394.png)
![3-[(2-fluorobenzyl)oxy]-2-hexyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11633397.png)
![methyl 4-{5-[(E)-(1,3-diethyl-5-oxo-2-thioxoimidazolidin-4-ylidene)methyl]furan-2-yl}benzoate](/img/structure/B11633407.png)
![4-(4-ethoxybenzoyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11633420.png)
![3-[(2E)-2-(5-cyano-1,4-dimethyl-2,6-dioxo-1,6-dihydropyridin-3(2H)-ylidene)hydrazinyl]benzoic acid](/img/structure/B11633421.png)
